molecular formula C8H11NO2 B6262262 hexahydroindolizine-1,5-dione CAS No. 1506072-33-8

hexahydroindolizine-1,5-dione

Cat. No. B6262262
CAS RN: 1506072-33-8
M. Wt: 153.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydroindolizine-1,5-dione is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .

Future Directions

Future research could focus on developing novel approaches for the synthesis of hexahydroindolizine-1,5-dione and its derivatives, given the potential biological activities of indolizine derivatives . Additionally, more studies are needed to understand the physical and chemical properties, safety and hazards, and mechanism of action of hexahydroindolizine-1,5-dione.

Mechanism of Action

Target of Action

Hexahydroindolizine-1,5-dione is a derivative of indolizine , a nitrogen-containing heterocycle . Indolizine and its derivatives have a variety of potential biological activities . .

Mode of Action

Indolizine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the cell

Biochemical Pathways

The biochemical pathways affected by hexahydroindolizine-1,5-dione are currently unknown. Indolizine derivatives are known to have potential biological activities , which suggests that they may influence various biochemical pathways

Result of Action

Indolizine derivatives are known to have potential biological activities , suggesting that they may have various effects at the molecular and cellular levels.

properties

{ "Design of the Synthesis Pathway": "The synthesis of hexahydroindolizine-1,5-dione can be achieved through a multistep process involving the cyclization of a suitable precursor.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "hexahydroindole" ], "Reaction": [ "The first step involves the reaction of 3,4-dihydro-2H-pyran with ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form a pyranone intermediate.", "The pyranone intermediate is then reacted with benzaldehyde in the presence of acetic anhydride and sulfuric acid to form a chalcone intermediate.", "The chalcone intermediate is then cyclized using sodium hydroxide to form a dihydroindolizine intermediate.", "The dihydroindolizine intermediate is then oxidized using hydrogen peroxide to form the desired hexahydroindolizine-1,5-dione product.", "Finally, the hexahydroindolizine-1,5-dione product can be reduced using sodium borohydride in the presence of acetic acid to form the corresponding hexahydroindole derivative." ] }

CAS RN

1506072-33-8

Product Name

hexahydroindolizine-1,5-dione

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.